REACTION_SMILES
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[C:14]([O-:15])(=[O:16])[CH3:17].[C:1]([CH3:2])([CH3:3])([CH3:4])[CH:5]([CH2:6][C:7]([OH:8])=[O:9])[CH2:10][CH2:11][CH2:12][OH:13].[CH3:19][C:20]([O:21][C:22](=[O:23])[CH3:24])=[O:25].[CH3:26][C:27](=[O:28])[OH:29].[Na+:18]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[CH:5]1[CH2:6][C:12](=[O:13])[CH2:11][CH2:10]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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CC(C)(C)C(CCCO)CC(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC(C)(C)C(CCCO)CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1CCC(=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |